![molecular formula C11H24OSi B14280655 tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane CAS No. 126615-30-3](/img/structure/B14280655.png)
tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a 3-methylbut-3-en-2-yloxy group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 3-methylbut-3-en-2-ol in the presence of a base such as imidazole . The reaction is carried out in an organic solvent like methylene chloride at room temperature, leading to the formation of the desired product with high yield and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols or siloxanes, while substitution reactions can produce a variety of silanes with different functional groups .
Applications De Recherche Scientifique
tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane has several scientific research applications:
Organic Synthesis: It is used as a protecting group for alcohols and amines in organic synthesis, facilitating the selective modification of complex molecules.
Materials Science: The compound is employed in the preparation of silicon-based materials, including polymers and coatings, due to its ability to form stable Si-O bonds.
Biology and Medicine:
Mécanisme D'action
The mechanism by which tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane exerts its effects is primarily through the formation of stable Si-O bonds. This stability allows the compound to act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on a molecule. The molecular targets and pathways involved depend on the specific application and the nature of the other functional groups present in the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilanol: This compound is similar in structure but lacks the 3-methylbut-3-en-2-yloxy group.
tert-Butyldimethyl(2-propynyloxy)silane: This compound features a propynyloxy group instead of the 3-methylbut-3-en-2-yloxy group and is used in the synthesis of various organic compounds.
Uniqueness
tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane is unique due to the presence of the 3-methylbut-3-en-2-yloxy group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where selective protection or modification of functional groups is required .
Propriétés
Numéro CAS |
126615-30-3 |
|---|---|
Formule moléculaire |
C11H24OSi |
Poids moléculaire |
200.39 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(3-methylbut-3-en-2-yloxy)silane |
InChI |
InChI=1S/C11H24OSi/c1-9(2)10(3)12-13(7,8)11(4,5)6/h10H,1H2,2-8H3 |
Clé InChI |
VCSVEUGGNXTABE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=C)C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B14280598.png)


![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol](/img/structure/B14280604.png)

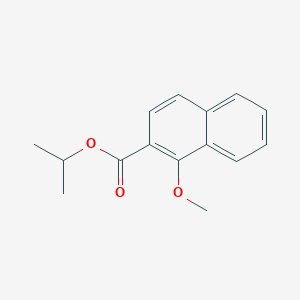
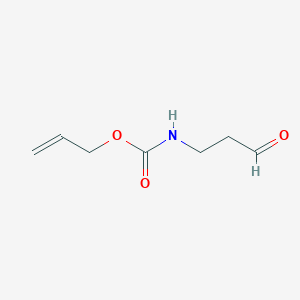
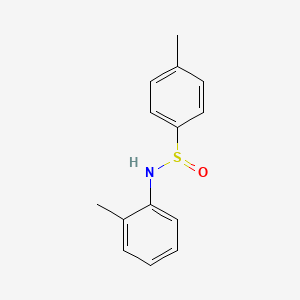
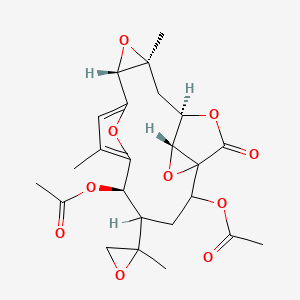
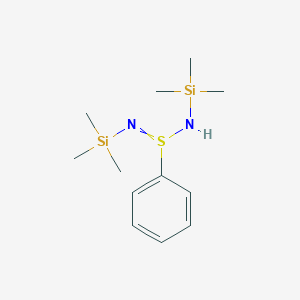

![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)
